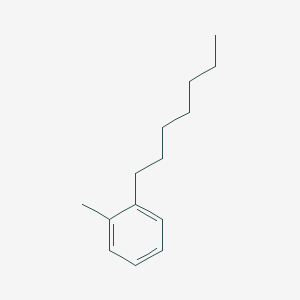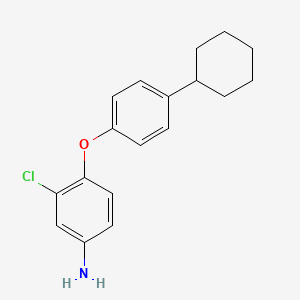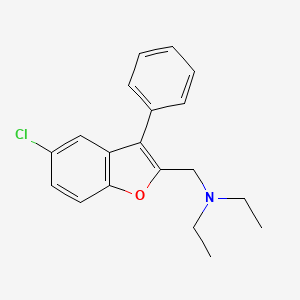
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5th position, a diethylaminomethyl group at the 2nd position, and a phenyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(4-methoxyphenyl)benzofuran through a one-pot synthesis involving 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions . This intermediate is then subjected to acylation with 4-(3-bromopropoxy)benzoyl, followed by conversion into the final compound using diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, lacking the chlorine, diethylaminomethyl, and phenyl groups.
5-Chlorobenzofuran: Similar structure but without the diethylaminomethyl and phenyl groups.
2-(Diethylaminomethyl)benzofuran: Lacks the chlorine and phenyl groups.
3-Phenylbenzofuran: Lacks the chlorine and diethylaminomethyl groups.
Uniqueness
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, while the diethylaminomethyl and phenyl groups contribute to its potential biological activities and applications in various fields.
Propiedades
Número CAS |
80592-85-4 |
|---|---|
Fórmula molecular |
C19H20ClNO |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H20ClNO/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(20)10-11-17(16)22-18/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
MTCGLSWFDICWRN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


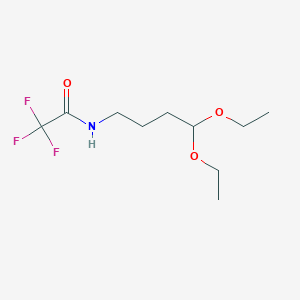
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
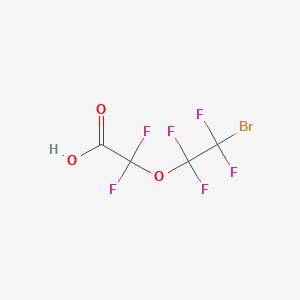
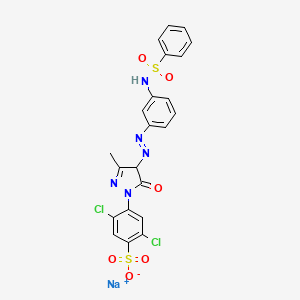

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
